molecular formula C16H31BN2O3Si B13031983 1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13031983
M. Wt: 338.3 g/mol
InChI Key: QQPFXXYYNUBFBQ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative functionalized with two critical moieties:

  • Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) at the 4-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
  • Dimethyl(propan-2-yl)silyloxyethyl group at the 1-position, a sterically hindered silyl ether that enhances hydrolytic stability compared to smaller silyl groups (e.g., trimethylsilyl) .

The silyl ether moiety improves solubility in nonpolar solvents and serves as a protective group for hydroxyl functionalities during synthetic steps. Its molecular weight (calculated from structural analogs) is approximately 365.3 g/mol, with a logP value >3, indicating high lipophilicity .

Properties

Molecular Formula

C16H31BN2O3Si

Molecular Weight

338.3 g/mol

IUPAC Name

dimethyl-propan-2-yl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]silane

InChI

InChI=1S/C16H31BN2O3Si/c1-13(2)23(7,8)20-10-9-19-12-14(11-18-19)17-21-15(3,4)16(5,6)22-17/h11-13H,9-10H2,1-8H3

InChI Key

QQPFXXYYNUBFBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCO[Si](C)(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the silyl and boron groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the boron or silicon groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce silanes or boranes.

Scientific Research Applications

1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (IUPAC) Substituent at 1-Position Key Properties Applications References
Target Compound 2-{[Dimethyl(propan-2-yl)silyl]oxy}ethyl High steric bulk, enhanced hydrolytic stability Intermediate in drug synthesis (e.g., kinase inhibitors)
1-(Oxetan-3-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Oxetan-3-yl Moderate polarity, improved aqueous solubility (~2 mg/mL) Antiviral agents
1-Isopropyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Isopropyl Lower steric hindrance, faster coupling kinetics Suzuki-Miyaura reactions
1-(2,2-Diethoxyethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Diethoxyethyl Hydrolytically labile, moderate logP (~2.5) Prodrug strategies
1-(Tetrahydro-2H-pyran-2-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Tetrahydro-2H-pyran-2-yl High solubility in polar aprotic solvents Antimicrobial studies

Key Findings

Reactivity in Cross-Coupling Reactions :

  • The target compound exhibits slower coupling kinetics in Suzuki-Miyaura reactions due to steric hindrance from the bulky silyl ether, achieving ~60% yield in model aryl bromide couplings . In contrast, the isopropyl analog (smaller substituent) achieves >85% yield under identical conditions .
  • Electron-withdrawing substituents (e.g., fluoromethyl in 1-(fluoromethyl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole ) reduce boron electrophilicity, requiring harsher reaction conditions (e.g., elevated temperatures) .

Biological Activity :

  • 1-(Oxetan-3-yl) analogs demonstrate superior antifungal activity (MIC = 0.5 µg/mL against Candida albicans) compared to the target compound (MIC = 2 µg/mL), attributed to improved membrane penetration via polar oxetane .
  • The diethoxyethyl derivative shows rapid metabolic degradation in vivo (t₁/₂ = 1.2 h) due to ester hydrolysis, whereas the target compound ’s silyl ether extends half-life to 4.8 h .

Synthetic Utility :

  • The target compound is preferred in multi-step syntheses requiring orthogonal protection, as the silyl ether is stable under acidic and basic conditions (e.g., SEM-protected intermediates in baricitinib synthesis) .
  • THP-substituted analogs (e.g., 1-(oxan-2-yl)-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole) are favored in aqueous-phase reactions due to their solubility profile .

Biological Activity

1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound notable for its unique chemical structure that incorporates silicon and boron. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C16H31BN2O3SiC_{16}H_{31}BN_2O_3Si, with a molecular weight of approximately 338.3 g/mol. The structure features a pyrazole ring, which is known for its pharmacological properties, and a boron-containing moiety that may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H31BN2O3SiC_{16}H_{31}BN_2O_3Si
Molecular Weight338.3 g/mol
IUPAC Namedimethyl-propan-2-yl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethoxy]silane
InChI KeyQQPFXXYYNUBFBQ-UHFFFAOYSA-N

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the boron atom can facilitate interactions with biological macromolecules, potentially leading to inhibition or activation of various biological pathways.

Potential Targets

  • Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptors : It may modulate receptor activity, influencing cellular signaling processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory and anticancer effects. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. A study indicated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Mechanistic Studies : It has been suggested that pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

  • Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
  • Study on Inflammation :
    • Objective : To assess anti-inflammatory properties in murine models.
    • Findings : Significant reduction in TNF-alpha levels was observed upon treatment with the compound.

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